Methyl-d3-amine
Overview
Description
Methyl-d3-amine, also known as Deuterated methylamine hydrochloride or Methyl-d3-ammonium chloride, is a deuterated reagent . It is frequently used as a building block for various chemical compounds and is a good nucleophile as it is an unhindered amine .
Molecular Structure Analysis
The linear formula of Methyl-d3-amine is CD3NH2·HCl . Its molecular weight is 70.54 . The SMILES string representation is Cl. [2H]C ( [2H]) ( [2H])N .
Chemical Reactions Analysis
As a weak base, Methyl-d3-amine is a good nucleophile and can react with many electrophilic functional groups . It can undergo alkylation and acylation reactions . In the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .
Physical And Chemical Properties Analysis
Scientific Research Applications
Infrared Spectroscopy and Vibrational Assignment
Methyl-d3-amine, along with its derivatives, has been synthesized and analyzed for its infrared spectra.
Scientific Research Applications of Methyl-d3-amine
Infrared Spectroscopy and Vibrational Assignment
Methyl-d3-amine, along with its derivatives, has been synthesized and analyzed for its infrared spectra. This study provided insights into the rotation-vibration band centers of methyl amine and its deuterium analogs, leading to a reevaluation of vibrational assignments in these compounds (Gray & Lord, 1957).
Synthesis of N-Methyl- and N-Alkylamines
Research on the synthesis of N-methyl- and N-alkylamines, which are crucial in life-science molecules, identified efficient methods for their synthesis and functionalization. This work highlights the role of methyl-d3-amine in the development of these vital chemical structures (Senthamarai et al., 2018).
Adsorption in Environmental Contexts
Methyl-d3-amine plays a role in environmental science, particularly in the adsorption behavior of amines in marine and lacustrine sediments. Studies have explored how these amines, including methyl-d3-amine, interact with various environmental components, affecting their distribution and concentration (Wang & Lee, 1990).
Atmospheric Nucleation
Methyl-d3-amine and related compounds have been studied for their impact on atmospheric nucleation, particularly in enhancing new particle formation. This research provides crucial insights into the atmospheric chemistry and potential environmental impacts of these amines (Nadykto et al., 2015).
Microwave-Enhanced Isotopic Labeling
In the field of analytical chemistry, the development of microwave-enhanced isotopic labeling procedures using methyl-d3-amine has opened new avenues for creating isotopically labeled compounds, crucial in various scientific investigations (Harding et al., 2002).
Safety And Hazards
Methyl-d3-amine is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
properties
IUPAC Name |
trideuteriomethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N/c1-2/h2H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVYZALUXZFZLV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369109 | |
Record name | Methyl-d3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
34.076 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3-amine | |
CAS RN |
5581-55-5 | |
Record name | Methyl-d3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5581-55-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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